molecular formula C9H10O2 B024188 2-(Benzyloxy)acetaldehyde CAS No. 60656-87-3

2-(Benzyloxy)acetaldehyde

Cat. No.: B024188
CAS No.: 60656-87-3
M. Wt: 150.17 g/mol
InChI Key: NFNOAHXEQXMCGT-UHFFFAOYSA-N
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Safety and Hazards

Benzyloxyacetaldehyde is classified as hazardous according to the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Benzyloxyacetaldehyde is a non-natural aldehyde . The primary targets of Benzyloxyacetaldehyde are silylketene acetal nucleophiles . These nucleophiles play a crucial role in the enantioselective Mukaiyama aldol reaction .

Mode of Action

Benzyloxyacetaldehyde interacts with its targets, the silylketene acetal nucleophiles, in the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex, which acts as a catalyst . This interaction results in an enantioselective Mukaiyama aldol reaction .

Biochemical Pathways

It is known that it participates in the mukaiyama aldol reaction, a type of organic reaction and a variation of the aldol reaction . The Mukaiyama aldol reaction creates a new carbon-carbon bond between a silyl enol ether and an aldehyde .

Pharmacokinetics

Its physical properties such as boiling point (118-120 °c/13 mmhg) and density (1069 g/mL at 25 °C) have been reported .

Result of Action

The result of Benzyloxyacetaldehyde’s action is the formation of new carbon-carbon bonds via the Mukaiyama aldol reaction . This reaction is crucial in the synthesis of various compounds, including (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate, (S)-5-benzyloxy-4-hydroxypentan-2-one, and myxothiazols .

Action Environment

The action of Benzyloxyacetaldehyde is influenced by various environmental factors. For instance, the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex is necessary for the compound to interact with its targets . Additionally, the reaction is likely sensitive to temperature, given its boiling point . .

Biochemical Analysis

Biochemical Properties

Benzyloxyacetaldehyde plays a significant role in various biochemical reactions. It undergoes enantioselective Mukaiyama aldol reactions with silylketene acetal nucleophiles in the presence of C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex as a catalyst . This compound interacts with enzymes such as benzaldehyde lyase (BAL), which catalyzes the trans-benzoin condensation reaction between racemic benzoins and benzyloxyacetaldehyde to form unsymmetrical benzoin products

Cellular Effects

Benzyloxyacetaldehyde influences various cellular processes and functions. It has been observed to act as an acceptor in enzymatic trans-benzoin condensation reactions, leading to the formation of unsymmetrical benzoin products with moderate enantiomeric excesses . This compound can affect cell signaling pathways and gene expression by interacting with specific enzymes and proteins involved in these processes. Additionally, benzyloxyacetaldehyde’s role in biochemical reactions can impact cellular metabolism, potentially altering the metabolic flux and levels of metabolites within cells.

Molecular Mechanism

The molecular mechanism of benzyloxyacetaldehyde involves its interaction with enzymes and other biomolecules. For instance, it undergoes enantioselective Mukaiyama aldol reactions in the presence of specific catalysts, leading to the formation of chiral molecules . Benzyloxyacetaldehyde also acts as an acceptor in trans-benzoin condensation reactions catalyzed by benzaldehyde lyase, resulting in the production of unsymmetrical benzoin products . These interactions at the molecular level demonstrate the compound’s ability to participate in complex biochemical processes and influence the activity of enzymes and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyloxyacetaldehyde can change over time due to its stability and degradation. The compound is stabilized with 0.5% hydroquinone to prevent degradation . Studies have shown that benzyloxyacetaldehyde can maintain its activity and stability under specific conditions, allowing for consistent results in biochemical experiments. Long-term effects on cellular function and potential degradation products should be considered when using this compound in in vitro or in vivo studies.

Metabolic Pathways

Benzyloxyacetaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. For example, it participates in enantioselective Mukaiyama aldol reactions and trans-benzoin condensation reactions, which are catalyzed by specific enzymes . These metabolic pathways highlight the compound’s role in the synthesis of chiral molecules and its potential impact on metabolic flux and metabolite levels within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxyacetaldehyde can be synthesized through several methods. One common method involves the reaction of 2-benzyloxyethanol with an oxidizing agent. For instance, 2-benzyloxyethanol can be oxidized using Dess-Martin periodinane to yield benzyloxyacetaldehyde . Another method involves the catalytic asymmetric allylation of benzyloxyacetaldehyde using allyltributylstannane in the presence of a chiral catalyst .

Industrial Production Methods: Industrial production of benzyloxyacetaldehyde typically involves the oxidation of 2-benzyloxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Benzyloxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzyloxyacetic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to benzyloxyethanol using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like Grignard reagents.

Major Products Formed:

Comparison with Similar Compounds

    Benzyloxyethanol: Similar structure but lacks the aldehyde functional group.

    Benzyloxyacetic acid: Oxidized form of benzyloxyacetaldehyde.

    Phenylacetaldehyde: Similar aldehyde group but lacks the benzyloxy substituent.

Uniqueness: Benzyloxyacetaldehyde is unique due to its benzyloxy substituent, which imparts specific reactivity and stability. This makes it particularly useful in enantioselective synthesis and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-phenylmethoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNOAHXEQXMCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209468
Record name (Phenylmethoxy)acetaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60656-87-3
Record name (Benzyloxy)acetaldehyde
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Record name (Phenylmethoxy)acetaldehyde
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Record name (Phenylmethoxy)acetaldehyde
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Record name (phenylmethoxy)acetaldehyde
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Record name 2-(Benzyloxy)acetaldehyde
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Synthesis routes and methods I

Procedure details

In accordance with Scheme IV, benzyloxyacetaldehyde diethyl acetal is hydrolyzed with dilute sulfuric acid giving benzyloxyacetaldehyde, which is then reacted with allyl magnesium bromide to give 1-phenylmethoxy-4-penten-2-ol. This alcohol, is brominated with bromine in carbon tetrachloride or dichloromethane at -20° C. to 0° C. to give 4,5-dibromo-1-(phenylmethoxy)-2-pentanol. This dibromo alcohol, in aqueous methanol, is cyclized with calcium hydroxide in the presence of calcium bromide, to give a racemic mixture of trans and cis-4-bromo-2[(phenylmethoxy)methyl]tetrahydrofuran, IX and X respectively, which is separated by flash column chromatography using silica gel. The trans bromide, IX, is reacted with potassium thioacetate, in a dipolar aprotic solvent, to give cis-[5-[(phenylmethoxy)methyl]-3-tetrahydrofuranyl]ethanethioate, XI. The thioacetate, XI, is reacted with iodotrimethylsilane to give cis-[5-(hydroxymethyl)-3-tetrahydrofuranyl]ethanethioate, XIII. In the same manner, the cis bromide, X, is convened to the trans-[5-(hydroxymethyl)-3-tetra-hydrofuranyl]ethanethioate, XIV.
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Synthesis routes and methods II

Procedure details

A stirring mixture of 100 g of benzyloxyacetaldehyde diethyl acetal, 500 ml of tetrahydrofuran and 400 ml of 2N sulfuric acid is heated at reflux temperature for 45 minutes. The resulting solution is cooled to room temperature, concentrated in vacuo to 400 ml volume and diluted with 1000 ml of chloroform. The organic layer is washed with water, cold saturated sodium bicarbonate, saturated sodium chloride and dried. The filtrate is evaporated in vacuo to give the product as an oil. The crude oil is purified by Kugelrohr distillation (bath temperature 100° C.) to give 59.0 g of the desired product as a colorless oil.
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100 g
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400 mL
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500 mL
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Synthesis routes and methods III

Procedure details

Into a suspension of water (1055 g) and sodium periodate (406 g) was dropped 3-benzyloxy-1,2-propanediol (366 g, 2.0 mol) at 20 to 25° C. over a period of 21 hours, and the mixture was stirred for 2 hours. Ethyl acetate (495 ml) was added, and the mixture was filtrated and washed. The aqueous layer was extracted with ethyl acetate (825 ml) again, and the organic layers were combined, and washed with a 10% sodium thiosulfate aqueous solution (363 g). The organic layer was treated with phosphoric acid to regulate pH to around 7, then, washed twice with 5% saline (660 g) and dehydrated over anhydrous magnesium sulfate (100 g). Magnesium sulfate was filtrated off, and hydroquinone (1.3 g) was added, the solvent was distilled off, to obtain a title compound (259 g, yield 85.9%).
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406 g
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366 g
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Yield
85.9%

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
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Synthesis routes and methods V

Procedure details

Example 1 was repeated except that 100 ml of methyl isobutyl ketone was used instead of 100 ml of dichlo-romethane, to obtain 7.6 g of benzyloxyacetaldehyde and 5.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 79.5%, ratioof recoveryof2-benzyloxyethanol: 36.3%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzyloxy)acetaldehyde
Reactant of Route 2
2-(Benzyloxy)acetaldehyde
Reactant of Route 3
2-(Benzyloxy)acetaldehyde
Reactant of Route 4
2-(Benzyloxy)acetaldehyde
Reactant of Route 5
2-(Benzyloxy)acetaldehyde
Reactant of Route 6
2-(Benzyloxy)acetaldehyde
Customer
Q & A

Q1: What is the chemical structure and key physical properties of Benzyloxyacetaldehyde?

A1: Benzyloxyacetaldehyde (α-benzyloxyacetaldehyde, 2-benzyloxyacetaldehyde) is an aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol []. It exists as a clear oil at room temperature with a boiling point of 118–120 °C at 13 mm Hg [].

Q2: What is the solubility of Benzyloxyacetaldehyde?

A2: Benzyloxyacetaldehyde is soluble in commonly used organic solvents [].

Q3: How is the purity of Benzyloxyacetaldehyde typically analyzed?

A3: ¹H NMR is a standard method for assessing the purity of Benzyloxyacetaldehyde [].

Q4: What are common methods for preparing Benzyloxyacetaldehyde?

A4: Benzyloxyacetaldehyde is frequently synthesized via:

  • Ozonolysis of (Z)-1-((4-(benzyloxy)but-2-enyloxy)methyl)benzene [].
  • Oxidative cleavage of meso-1,4-bis(benzyloxy)butane-2,3-diol [].

Q5: How should Benzyloxyacetaldehyde be stored and handled?

A5: For long-term storage, it is recommended to keep Benzyloxyacetaldehyde under an inert atmosphere in a freezer. Purification by distillation is advised after several weeks of storage. As with all chemicals, handling should be conducted in a well-ventilated fume hood [].

Q6: What role does Benzyloxyacetaldehyde play in alkene hydroamination reactions?

A6: Benzyloxyacetaldehyde can function as a catalyst in the intermolecular hydroamination of allylic amines with N-alkylhydroxylamines []. It enables the formation of a mixed aminal intermediate, facilitating intramolecular Cope-type hydroamination [].

Q7: How does the concentration of Benzyloxyacetaldehyde influence the rate of hydroamination reactions?

A7: The reaction rate displays a first-order dependence on Benzyloxyacetaldehyde concentration, indicating that its concentration directly influences the reaction rate [].

Q8: What is the rate-limiting step in the Benzyloxyacetaldehyde-catalyzed hydroamination cycle?

A8: Kinetic isotope experiments suggest that the hydroamination step itself is rate-limiting in this catalytic cycle [].

Q9: What are alternative catalysts for this type of hydroamination, and how does Benzyloxyacetaldehyde compare?

A9: Paraformaldehyde, at lower catalytic loadings (5-10 mol%), has proven to be a more efficient catalyst than Benzyloxyacetaldehyde (20 mol%) in certain hydroamination reactions, resulting in higher yields within shorter reaction times [].

Q10: How is Benzyloxyacetaldehyde utilized in the synthesis of acyclic nucleoside phosphonate analogs?

A10: Benzyloxyacetaldehyde serves as a crucial starting material in synthesizing gem-difluorinated derivatives of acyclic nucleoside phosphonates []. It reacts with diethyl difluoromethylphosphonate to produce 3-(benzyloxy)-1,1-difluoropropan-2-ol, a key precursor for these analogs [].

Q11: Can Benzyloxyacetaldehyde be used in enzymatic reactions?

A11: Yes, Benzyloxyacetaldehyde acts as an acceptor aldehyde in aldol condensation reactions catalyzed by D-fructose-1,6-bisphosphate aldolase (RAMA) []. These reactions are typically conducted in water-in-oil highly concentrated emulsions (gel emulsions) [].

Q12: How does Benzyloxyacetaldehyde impact the stability of water-in-oil gel emulsions used in enzymatic reactions?

A12: The presence of Benzyloxyacetaldehyde enhances the kinetic stability of these emulsions by lowering the hydrophile-lipophile balance temperature (THLB) of the water/C14E4/aliphatic hydrocarbon systems used [].

Q13: What factors influence the yield of products in enzymatic reactions involving Benzyloxyacetaldehyde?

A13: The equilibrium yield in these reactions is primarily determined by the partition coefficient of Benzyloxyacetaldehyde between the continuous and dispersed phases of the emulsion [].

Q14: How is Benzyloxyacetaldehyde employed in the synthesis of trifluoromethylated sugars?

A14: Benzyloxyacetaldehyde plays a crucial role in the Lewis acid-catalyzed aldol condensation with 2-trimethylsilyloxy-4-trifluoromethylfuran []. This reaction yields a trifluoromethylated branched sugar, showcasing the versatility of Benzyloxyacetaldehyde in synthesizing complex carbohydrates [].

Q15: How is Benzyloxyacetaldehyde used in the synthesis of azaanalogues of ascorbic acid and isoascorbic acid?

A15: It reacts with a tetramic acid derivative in an aldol-type reaction, ultimately leading to the formation of the desired azaanalogues [].

Q16: What is the stereochemical outcome of reactions involving Benzyloxyacetaldehyde?

A16: The stereochemical outcome of reactions with Benzyloxyacetaldehyde is often influenced by the catalyst or enzyme used. For example:

  • In reactions catalyzed by L-fuculose-1-phosphate aldolase (FucA), the stereoselectivity varies depending on the N-Cbz-amino aldehyde acceptor used [].
  • Chiral dirhodium(II) complexes can catalyze enantioselective Mukaiyama aldol reactions with Benzyloxyacetaldehyde, yielding silylated aldol adducts with high enantiomeric excess [].

Q17: Can Benzyloxyacetaldehyde be used to synthesize enantiomerically enriched compounds?

A17: Yes, several methods utilize Benzyloxyacetaldehyde for the enantioselective synthesis of various compounds. For instance:

  • It is used in the synthesis of (-)-δ-Multistriatin, where a chiral boronate reagent controls the stereochemistry [].
  • Chiral 2,6-bis(oxazolinyl)pyridine-rare earth metal complexes catalyze enantioselective 1,3-dipolar cycloaddition reactions with Benzyloxyacetaldehyde, leading to high enantiomeric excesses [].
  • C2-symmetric Copper(II) complexes can also be used as chiral Lewis acids to catalyze enantioselective aldol additions of enolsilanes to Benzyloxyacetaldehyde [].

Q18: Has Benzyloxyacetaldehyde been used in the total synthesis of natural products?

A18: Yes, Benzyloxyacetaldehyde serves as a key starting material in the formal total syntheses of Myxothiazols, demonstrating its utility in complex natural product synthesis [].

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